
CBiPES hydrochloride
Overview
Description
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide, commonly known as CBiPES, is a synthetic organic compound used in scientific research. It acts as a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2. This compound has shown potential antipsychotic effects in animal models and is primarily used to study the role of mGluR 2 receptors in schizophrenia and related disorders .
Preparation Methods
The synthesis of N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide involves several steps. The key synthetic route includes the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the pyridinylmethyl group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction.
Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with ethanesulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or pyridinylmethyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Psychiatric Disorders
CBiPES has been primarily investigated for its antipsychotic effects. Research indicates that it may help mitigate symptoms related to schizophrenia by enhancing mGluR2 receptor activity. This modulation can reduce hyperlocomotion induced by psychotomimetic drugs such as ketamine and phencyclidine, suggesting a potential pathway for therapeutic intervention in psychotic disorders .
Case Study: Antipsychotic Effects
- Study Reference : Sheffler et al. (2011) demonstrated that CBiPES effectively decreased ketamine-induced hyperlocomotion in animal models, indicating its potential as an antipsychotic agent .
- Mechanism : The compound acts by modulating glutamate signaling, which is often dysregulated in schizophrenia.
Pain Management
CBiPES has also shown promise in the field of pain management. Studies have indicated that PAMs like CBiPES can exhibit anti-nociceptive properties, making them candidates for treating chronic pain conditions.
Case Study: Analgesic Properties
- Study Reference : Dhanya et al. (2010) highlighted the analgesic effects of mGluR2 PAMs in preclinical models, suggesting that compounds like CBiPES could be beneficial in managing pain without the side effects associated with traditional analgesics .
- Application : The modulation of mGluR2 receptors has been linked to reduced pain responses, providing a novel approach to pain therapy.
Neurodegenerative Diseases
The role of CBiPES in neurodegenerative diseases such as Parkinson's disease is also under investigation. Activation of mGluR2 receptors may offer neuroprotective effects and improve motor function.
Case Study: Neuroprotective Effects
- Study Reference : Research has indicated that mGluR2 activation can alleviate symptoms associated with parkinsonism, presenting a potential therapeutic avenue for patients suffering from this condition .
- Research Findings : Preliminary findings suggest that CBiPES may enhance motor function and reduce neurodegeneration markers in relevant animal models.
Table 1: Summary of CBiPES Applications
Mechanism of Action
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 2. This modulation enhances the receptor’s response to its endogenous ligand, glutamate, leading to increased activation of downstream signaling pathways. The compound’s effects are mediated through the activation of G-protein coupled receptors, which subsequently influence various intracellular signaling cascades involved in neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide is unique due to its selective positive allosteric modulation of metabotropic glutamate receptor 2. Similar compounds include:
CDPPB: A positive allosteric modulator of metabotropic glutamate receptor 5, used in similar research applications.
BMS-303141: A compound with a different chemical structure but similar modulatory effects on metabotropic glutamate receptors.
These compounds share similar research applications but differ in their selectivity, potency, and pharmacokinetic profiles.
Biological Activity
CBiPES hydrochloride, chemically known as N-(4′-cyano-biphenyl-3-yl)-N-(3-pyridiny methyl)-ethanesulfonamide hydrochloride, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has garnered considerable interest in pharmacological research due to its potential therapeutic effects, particularly in the context of neuropsychiatric disorders such as schizophrenia.
- Formula : C21H19N3O2S
- Molar Mass : 377.46 g/mol
- CAS Number : [Not specified in the search results]
CBiPES acts primarily by enhancing the activity of mGluR2 receptors, which are implicated in modulating neurotransmitter release and synaptic plasticity. The modulation of these receptors is believed to have significant implications for treating conditions characterized by dysregulated glutamate signaling, such as schizophrenia and anxiety disorders.
In Vivo Studies
In various animal models, CBiPES has demonstrated the ability to attenuate behavioral symptoms associated with psychostimulant administration. For instance, studies have shown that CBiPES can significantly reduce head twitches induced by the hallucinogen DOI (3,4-dimethoxyphenethylamine) in mice. Specifically, a dose of 30 mg/kg CBiPES led to a reduction in head twitches from approximately 10 with DOI alone to about 4 when combined with CBiPES .
Table 1: Summary of In Vivo Findings with CBiPES
Behavioral Impact
CBiPES exhibits potential antipsychotic effects as observed in rodent models. Its action as a PAM at mGluR2 receptors not only reduces hyperactivity induced by NMDA antagonists but also appears to normalize other behavioral deficits associated with psychiatric conditions .
Case Studies
In a notable case study, researchers investigated the effects of CBiPES on ketamine-induced hyperactivity in rats. The compound was found to significantly mitigate this hyperactivity, suggesting its utility in addressing symptoms related to psychosis and mood disorders .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing CBiPES hydrochloride, and how can purity be validated?
this compound synthesis typically involves multi-step organic reactions, including amide bond formation and salt preparation with hydrochloric acid. While specific protocols are proprietary, purity validation employs high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should cross-reference synthetic routes for structurally related mGluR modulators (e.g., AZD-8529 mesylate) and adapt purification protocols (e.g., recrystallization) to ensure ≥95% purity .
Q. How is the selective binding affinity of this compound to mGluR2 quantified?
Binding affinity is measured via radioligand displacement assays using [³H]-LY341495 as a competitive antagonist. EC50 values (e.g., 92.8 nM for mGluR2) are derived from concentration-response curves in heterologous cell systems expressing human mGluR2. Cross-reactivity with mGluR3 should be assessed using similar assays, as CBiPES exhibits off-target inhibition at higher concentrations .
Q. What in vitro models are recommended for evaluating this compound’s neuropharmacological effects?
Primary neuronal cultures or transfected HEK293 cells expressing mGluR2 are standard models. Functional assays include measuring intracellular calcium flux (via Fura-2 AM) or cAMP modulation. Dose-response experiments should include positive controls (e.g., LY379268) and negative controls (e.g., mGluR3-expressing cells) to confirm receptor specificity .
Advanced Research Questions
Q. How should researchers address discrepancies in reported EC50 values for this compound across studies?
Variability in EC50 values (e.g., 92.8 nM vs. higher values in some reports) may arise from differences in cell lines, assay conditions (e.g., buffer composition), or allosteric modulator kinetics. Standardize protocols using validated cell lines (e.g., CHO-K1/mGluR2) and include internal reference compounds. Statistical analysis (e.g., ANOVA with post-hoc tests) should account for inter-experimental variability .
Q. What strategies optimize this compound’s solubility and stability in in vivo models?
CBiPES’s hydrochloride salt improves aqueous solubility, but stability in physiological buffers (e.g., PBS) should be verified via LC-MS over 24-hour periods. For in vivo studies, consider lipid-based nanoformulations or co-administration with cyclodextrins to enhance bioavailability. Stability testing must adhere to ICH guidelines for hydrolytic and oxidative degradation .
Q. How can contradictory data on CBiPES’s efficacy in epilepsy models be reconciled?
Discrepancies may stem from model-specific factors (e.g., acute vs. chronic seizure induction) or dosing regimens. Employ factorial experimental designs to test variables like administration route (intraperitoneal vs. intracerebroventricular) and timing relative to seizure onset. Meta-analyses of preclinical data can identify confounding factors, such as strain-dependent mGluR2 expression .
Q. What methodological precautions are critical when studying this compound’s pharmacokinetics in CNS tissues?
Blood-brain barrier (BBB) penetration assays (e.g., in situ perfusion) should quantify unbound drug fractions using microdialysis. Control for non-specific binding by comparing brain-to-plasma ratios with mGluR2 knockout models. Mass spectrometry imaging (MSI) can spatially resolve drug distribution in hippocampal and cortical regions .
Q. Experimental Design & Data Analysis
Q. How to design dose-response studies for this compound to minimize false positives in allosteric modulation?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) and include saturating doses of orthosteric agonists (e.g., glutamate) to assess cooperativity. Schild regression analysis distinguishes allosteric vs. competitive mechanisms. Validate results with negative allosteric modulators (NAMs) like RO5488608 .
Q. What statistical approaches are appropriate for analyzing CBiPES’s effects on synaptic plasticity?
Pair long-term potentiation (LTP) experiments with two-way repeated-measures ANOVA to compare treatment groups over time. Normalize field excitatory postsynaptic potential (fEPSP) slopes to baseline and apply Bonferroni corrections for multiple comparisons. Include power analyses to ensure adequate sample sizes .
Properties
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXILCBYGKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432071 | |
Record name | CBiPES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353235-01-5, 856702-40-4 | |
Record name | Cbipes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBiPES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBIPES | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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